molecular formula C14H25N5O B2509920 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-ethylpiperazine-1-carboxamide CAS No. 1396851-11-8

4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-ethylpiperazine-1-carboxamide

Cat. No.: B2509920
CAS No.: 1396851-11-8
M. Wt: 279.388
InChI Key: AIBMXHBYBCHNBH-UHFFFAOYSA-N
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Description

The compound “4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-ethylpiperazine-1-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in the literature. For instance, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of derivatives, including pyrazolopyrimidines, have been synthesized for evaluating their anticancer and anti-inflammatory activities. These compounds demonstrate significant cytotoxicity against cancer cell lines and inhibition of the 5-lipoxygenase enzyme, indicating their potential as therapeutic agents in cancer treatment and inflammation management (Rahmouni et al., 2016).

Antidepressant and Anticonvulsant Activities

Derivatives have been evaluated for their antidepressant and anticonvulsant activities. Specific compounds induced significant antidepressant activity, comparable to established medications, and exhibited protective effects against seizures, suggesting their potential utility in treating depression and epilepsy (Abdel‐Aziz et al., 2009).

Corrosion Inhibition

Bipyrazolic derivatives have shown effectiveness as corrosion inhibitors for steel in hydrochloric acid solutions. Their inhibition efficiency reaches up to 84% at specific concentrations, indicating their potential as protective agents in industrial applications (Tebbji et al., 2005).

Chemical Reactivity and Molecular Modeling

A theoretical study using density functional theory (DFT) explored the chemical reactivity and inhibition efficiencies of bipyrazolic compounds as corrosion inhibitors. The study elucidates the relationship between structural features and inhibitory activity, contributing to the design of more effective corrosion inhibitors (Wang et al., 2006).

Anticancer Activity

Novel pyrazole derivatives have been synthesized and evaluated for their anticancer activity. Efficient synthesis methods have been outlined, and these compounds have shown significant effects against cancer cell lines, underscoring their potential as anticancer agents (Nassar et al., 2015).

Properties

IUPAC Name

4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-4-15-14(20)18-8-5-17(6-9-18)7-10-19-13(3)11-12(2)16-19/h11H,4-10H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBMXHBYBCHNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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